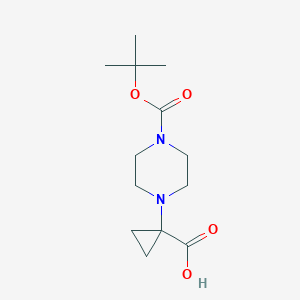
1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)cyclopropanecarboxylic acid is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-CPA, and it is a cyclopropane-containing amino acid derivative. Boc-CPA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Aplicaciones Científicas De Investigación
Bifunctional Protein Degraders (PROTACs)
Incorporation of rigid linkers into bifunctional protein degraders impacts ternary complex formation. Researchers investigate how this compound’s rigidity influences drug-like properties and target protein degradation .
Non-PEG Linkers for Proteolysis-Targeting Chimera Molecules (PROTACs)
The compound’s tert-butyl ester group can serve as a non-PEG linker in PROTACs. These molecules selectively degrade disease-associated proteins by recruiting E3 ubiquitin ligases .
Heterocyclic Synthesis
The benzo[b]thiophene-2-carboxylic acid analog of this compound (4-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid) is of interest in heterocyclic chemistry. It can participate in diverse synthetic transformations, leading to novel heterocyclic compounds .
Propiedades
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)14-6-8-15(9-7-14)13(4-5-13)10(16)17/h4-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMBEDXPPUIRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)cyclopropanecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2527396.png)
![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-methyl-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2527397.png)

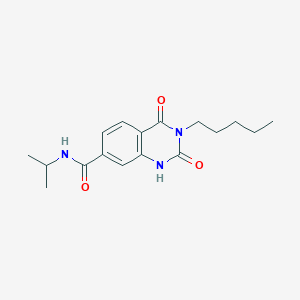
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2527401.png)

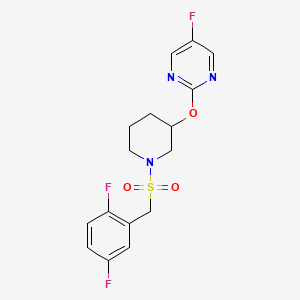
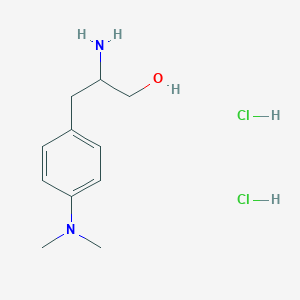
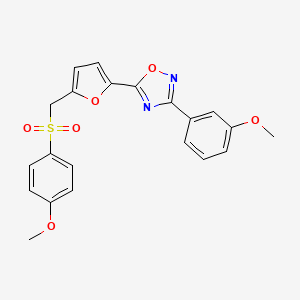
![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2527412.png)
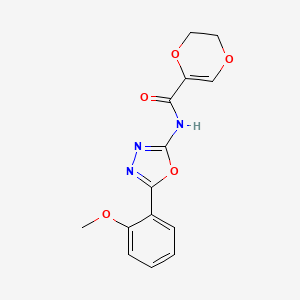
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2527417.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanopropyl)propanamide](/img/structure/B2527419.png)